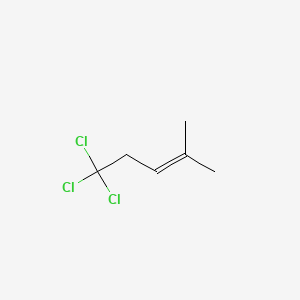
2-Pentene, 5,5,5-trichloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,5,5-trichloro-2-pentene is an organic compound characterized by the presence of a double bond and three chlorine atoms attached to the same carbon atom. This compound is a member of the alkenes family and exhibits unique chemical properties due to its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5,5-trichloro-2-pentene typically involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This process can be catalyzed by various acids or dehydrating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5,5-trichloro-2-pentene may involve large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: 2-Methyl-5,5,5-trichloro-2-pentene can undergo oxidation reactions, typically resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated compounds.
Substitution: The chlorine atoms in 2-Methyl-5,5,5-trichloro-2-pentene can be substituted by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Substituted alkenes with different functional groups.
Scientific Research Applications
2-Methyl-5,5,5-trichloro-2-pentene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5,5,5-trichloro-2-pentene involves its interaction with molecular targets through its double bond and chlorine atoms. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparison with Similar Compounds
2-Methyl-2-pentene: Lacks the chlorine atoms, resulting in different reactivity and properties.
5,5,5-Trichloro-2-pentene: Similar structure but without the methyl group, leading to different chemical behavior.
2,3-Dichloro-2-pentene: Contains fewer chlorine atoms, affecting its reactivity and applications.
Uniqueness: 2-Methyl-5,5,5-trichloro-2-pentene is unique due to the combination of a double bond, a methyl group, and three chlorine atoms on the same carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
61446-87-5 |
|---|---|
Molecular Formula |
C6H9Cl3 |
Molecular Weight |
187.5 g/mol |
IUPAC Name |
5,5,5-trichloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3 |
InChI Key |
AOYBBWIUEUTNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


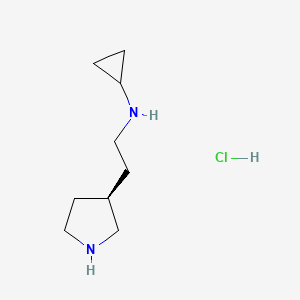
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
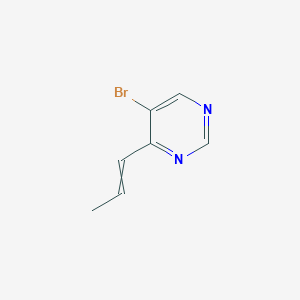
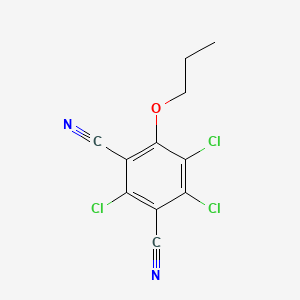
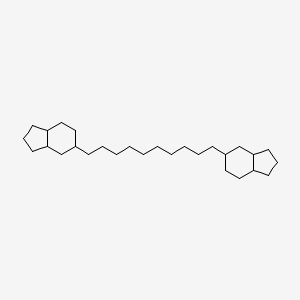
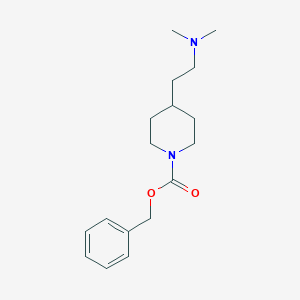
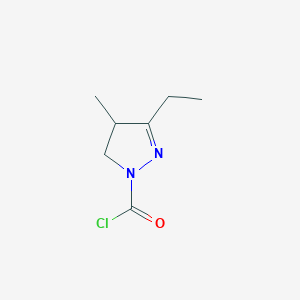
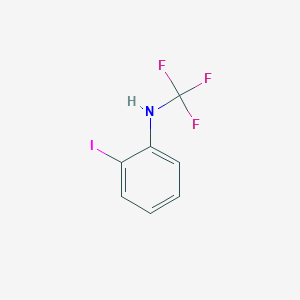
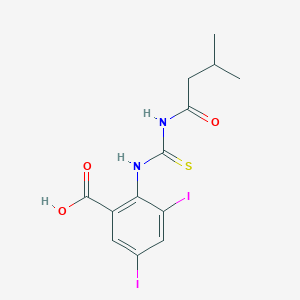
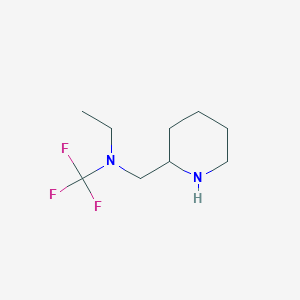

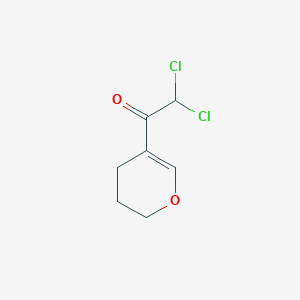
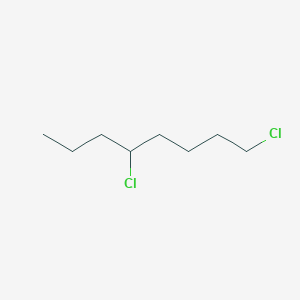
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
